Ethyl 3,4-difluoro-5-methoxybenzoate

Description

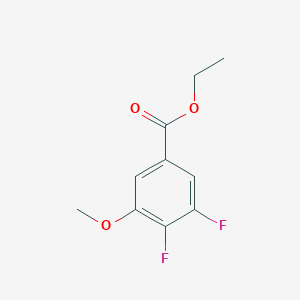

Structure

2D Structure

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

ethyl 3,4-difluoro-5-methoxybenzoate |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-7(11)9(12)8(5-6)14-2/h4-5H,3H2,1-2H3 |

InChI Key |

XYHFLRWVMFPZMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)F)OC |

Origin of Product |

United States |

Biological Activity

Ethyl 3,4-difluoro-5-methoxybenzoate (CAS: 1256482-44-6) is a fluorinated benzoate derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : C10H10F2O3

- Molecular Weight : 216.18 g/mol

- IUPAC Name : this compound

- Purity : 95%

The biological activity of this compound can be attributed to its structural properties, particularly the presence of fluorine and methoxy groups. These modifications can enhance lipophilicity and alter the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, research on related phenolic compounds has shown that they can inhibit bacterial efflux pumps, which are critical in antibiotic resistance mechanisms. This suggests that this compound may also possess similar activities that could enhance the efficacy of existing antibiotics against resistant strains of bacteria .

Case Studies

- Efflux Pump Inhibition :

-

Fluorinated Polyphenols :

- Research into fluorinated polyphenols has shown that fluorination at specific positions can significantly enhance biological activity. The introduction of fluorine in ortho positions has been linked to increased selectivity and potency against certain biological targets . This finding suggests that this compound could exhibit enhanced pharmacological effects due to its fluorinated structure.

Biological Activity Data Table

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential efflux pump inhibition | |

| Pharmacological Effects | Enhanced activity due to fluorination | |

| Toxicity | Mild toxicity observed in human cell assays |

Research Findings

-

In vitro Studies :

- Preliminary in vitro studies suggest that the compound may exhibit moderate antibacterial activity while also enhancing the effectiveness of certain antibiotics against resistant strains. The exact mechanism is still under investigation but may involve interaction with bacterial membrane components or efflux systems.

-

Molecular Docking Studies :

- Molecular docking simulations have indicated potential binding interactions between this compound and key bacterial proteins involved in resistance mechanisms. These findings warrant further exploration through experimental validation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,4-difluoro-5-methoxybenzoate, and how can reaction conditions be optimized for scalability?

- Methodological Answer : The synthesis typically involves esterification of 3,4-difluoro-5-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or thionyl chloride). Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Selection : Toluene or dichloromethane for azeotropic removal of water.

- Monitoring : Use TLC or HPLC to track reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:4) .

- Yield Optimization : Ethanol-to-acid molar ratios of 3:1 improve esterification efficiency (>75% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via splitting patterns (e.g., fluorine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons) .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 216.18 (calculated) with fragmentation patterns reflecting fluorine loss .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodological Answer :

- Thermal Stability : Store at 2–8°C in amber vials to prevent ester hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .

- Light Sensitivity : UV-Vis analysis reveals degradation above 300 nm; recommend inert atmosphere (N₂) for long-term storage .

Advanced Research Questions

Q. How do the positions of fluorine and methoxy substituents influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) reveals electron-deficient aromatic rings due to fluorine’s inductive effect (-I), activating positions ortho and para to substituents for NAS.

- Experimental Validation : Compare reaction rates with analogs (e.g., ethyl 3,4-dichloro-5-methoxybenzoate shows 40% slower NAS due to chlorine’s lower electronegativity) .

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀ values across cell lines (e.g., IC₅₀ = 12 µM in HeLa vs. 45 µM in MCF-7) to clarify context-dependent activity .

- Structural Analog Testing : Replace methoxy with hydroxy groups (e.g., ethyl 3,4-difluoro-5-hydroxybenzoate) to assess role of hydrogen bonding in target binding .

Q. What mechanistic insights can be gained from studying interactions between this compound and cytochrome P450 enzymes?

- Methodological Answer :

- Enzyme Assays : Monitor NADPH consumption rates to quantify inhibition potency (e.g., Ki = 8.2 µM for CYP3A4) .

- Molecular Docking : Use X-ray crystallography or cryo-EM to map binding pockets; fluorine’s van der Waals interactions stabilize enzyme-ligand complexes .

Key Methodological Recommendations

- Synthesis Scalability : Optimize solvent-free microwave-assisted reactions for reduced environmental impact .

- Data Reproducibility : Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR readings .

- Contradiction Resolution : Apply multivariate analysis to decouple substituent effects from solvent/pH variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.